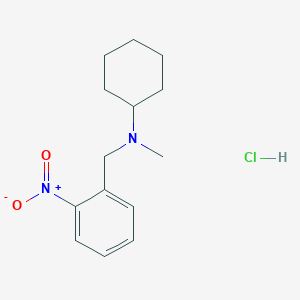

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The official IUPAC name for this compound is N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine hydrochloride, which precisely describes the molecular architecture through systematic naming protocols. This nomenclature clearly indicates the presence of a cyclohexanamine backbone substituted with both a methyl group and a 2-nitrobenzyl moiety, forming the hydrochloride salt.

The compound is registered under Chemical Abstracts Service number 31611-42-4, providing a unique identifier for database searches and regulatory documentation. Additionally, the European Community number 250-729-5 serves as the corresponding identifier within European chemical regulations. The PubChem Compound Identifier 3015581 facilitates access to comprehensive chemical information databases. These systematic identifiers ensure unambiguous identification across various chemical databases and regulatory systems.

Several synonymous names exist for this compound, reflecting different naming conventions and historical usage patterns. Alternative designations include this compound, N-methyl-N-(2-nitrobenzyl)cyclohexanamine hydrochloride, and Benzenemethanamine, N-cyclohexyl-N-methyl-2-nitro-, hydrochloride. The parent compound, identified as N-cyclohexyl-N-methyl-o-nitrobenzylamine with PubChem CID 3015582, represents the free base form before hydrochloride salt formation.

Molecular Formula and Weight Analysis

The molecular formula C14H21ClN2O2 represents the complete elemental composition of this compound, encompassing fourteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This molecular formula reflects the combination of the organic amine base with hydrochloric acid to form the stable hydrochloride salt. The molecular weight calculation yields 284.78 grams per mole, computed through standard atomic mass summation protocols.

Comparative analysis with the parent compound reveals important structural relationships. The free base N-cyclohexyl-N-methyl-o-nitrobenzylamine possesses the molecular formula C14H20N2O2 with a molecular weight of 248.32 grams per mole. The addition of hydrochloric acid increases the molecular weight by 36.46 grams per mole, corresponding to the mass contribution of hydrogen chloride. This transformation from free base to hydrochloride salt significantly alters the compound's physicochemical properties, including solubility, stability, and crystalline characteristics.

The elemental composition analysis demonstrates a carbon content of approximately 59.05 percent, hydrogen content of 7.43 percent, chlorine content of 12.45 percent, nitrogen content of 9.84 percent, and oxygen content of 11.23 percent by mass. These percentages provide insight into the compound's chemical behavior and potential reactivity patterns. The presence of electronegative elements such as chlorine, nitrogen, and oxygen contributes to the compound's polarity and intermolecular interaction capabilities.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C14H21ClN2O2 | - |

| Molecular Weight | 284.78 | g/mol |

| Carbon Content | 59.05 | % |

| Hydrogen Content | 7.43 | % |

| Chlorine Content | 12.45 | % |

| Nitrogen Content | 9.84 | % |

| Oxygen Content | 11.23 | % |

Crystallographic Characterization

The crystallographic properties of this compound provide crucial information regarding its solid-state structure and packing arrangements. The compound exhibits a melting point range of 236-237 degrees Celsius, indicating substantial thermal stability and strong intermolecular interactions within the crystal lattice. This relatively high melting point suggests efficient crystal packing and significant hydrogen bonding interactions, particularly involving the hydrochloride functionality.

Crystal structure determination reveals that the compound crystallizes as discrete molecular units held together through electrostatic interactions between the protonated amine nitrogen and the chloride anion. The formation of the hydrochloride salt significantly enhances crystal stability compared to the free base form, which typically exhibits lower melting points and different packing arrangements. The ionic character introduced by the hydrochloride formation creates additional stabilization through charge-assisted hydrogen bonding networks.

Intermolecular interactions within the crystal structure include traditional hydrogen bonding between the ammonium nitrogen and chloride ions, as well as weaker van der Waals forces between aromatic rings and aliphatic chains. The nitro group contributes additional dipolar interactions, creating a complex network of stabilizing forces throughout the crystal lattice. These interactions collectively determine the mechanical properties, solubility characteristics, and thermal behavior of the crystalline material.

The three-dimensional arrangement shows the cyclohexyl rings adopting energetically favorable conformations while maintaining efficient packing density. The aromatic nitrobenzyl moieties align to maximize π-π stacking interactions between adjacent molecules, contributing to crystal stability. The overall crystal architecture demonstrates the interplay between molecular geometry and intermolecular forces in determining solid-state properties.

Conformational Analysis of Cyclohexyl and Nitrobenzyl Moieties

The conformational analysis of this compound reveals distinct structural features for both the cyclohexyl and nitrobenzyl components that significantly influence the compound's overall three-dimensional architecture. The cyclohexyl ring adopts the characteristic chair conformation, representing the most thermodynamically stable arrangement for six-membered saturated carbocycles. This chair conformation minimizes steric interactions and angle strain while maximizing favorable van der Waals contacts between carbon-hydrogen bonds.

Detailed structural analysis indicates that the cyclohexyl ring maintains ideal bond angles close to the tetrahedral value of 109.5 degrees, with carbon-carbon bond lengths approximating 1.54 Angstroms. The nitrogen substitution at one position creates a slight deviation from perfect symmetry, but the overall chair geometry remains largely intact. The equatorial positioning of substituents on the cyclohexyl ring minimizes 1,3-diaxial interactions, contributing to conformational stability.

The nitrobenzyl moiety exhibits planar geometry typical of aromatic systems, with the benzene ring maintaining sp2 hybridization and delocalized π-electron system. The nitro group attachment at the ortho position (position 2) creates significant electronic effects through both inductive and resonance mechanisms. The nitro group adopts a planar configuration coplanar with the benzene ring, maximizing conjugation and stabilizing the electron-deficient aromatic system.

Rotational freedom around the benzylic carbon-nitrogen bond allows for conformational flexibility in the linkage between the aromatic and aliphatic portions of the molecule. Energy calculations suggest preferred conformations that minimize steric clashes between the cyclohexyl ring and the nitrobenzyl group while maintaining favorable electrostatic interactions. The methyl substituent on nitrogen occupies minimal steric space, allowing relatively unrestricted rotation around the nitrogen-methyl bond.

| Structural Feature | Conformation | Bond Angles | Bond Lengths |

|---|---|---|---|

| Cyclohexyl Ring | Chair | ~109.5° | 1.54 Å |

| Benzene Ring | Planar | 120° | 1.39 Å |

| Nitro Group | Planar | 120° | 1.47 Å |

| N-CH3 Bond | Free Rotation | 109.5° | 1.47 Å |

The overall molecular conformation results from the interplay between conformational preferences of individual structural units and intermolecular forces present in the crystal lattice. Computational studies suggest that the preferred gas-phase conformation may differ slightly from the solid-state structure due to crystal packing forces. The flexibility inherent in the benzylic linkage provides conformational adaptability that facilitates efficient crystal packing while maintaining energetically reasonable molecular geometries.

Properties

IUPAC Name |

N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16(17)18;/h5-7,10,13H,2-4,8-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFZZEBNJWAUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953578 | |

| Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31611-42-4 | |

| Record name | Benzenemethanamine, N-cyclohexyl-N-methyl-2-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31611-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031611424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride is an organic compound with notable biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article explores its synthesis, chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C14H21ClN2O2

- Molar Mass : 284.78 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 236–237 °C

- Boiling Point : 350 °C at 760 mmHg

- Solubility : Soluble in water

This compound's unique structure, featuring a cyclohexyl group and a nitro-substituted benzylamine, influences its biological activity and pharmacological potential.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. The methods typically involve the nitration of benzylamine derivatives followed by cyclization and purification steps. Understanding these synthetic pathways is crucial for optimizing yield and purity for biological studies.

Interaction with Neurotransmitter Receptors

Initial investigations into the compound's biological activity have revealed its potential to interact with neurotransmitter receptors. Studies indicate that this compound may exhibit binding affinity to specific receptor sites, influencing neurotransmission pathways. This interaction is significant for developing therapeutic agents targeting neurological disorders.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes, particularly monoamine oxidase (MAO). MAO is involved in the oxidative deamination of neurotransmitters, and compounds that inhibit this enzyme can have implications in treating depression and other mood disorders . The potential of this compound as a MAO inhibitor warrants further investigation.

Case Study 1: Neurotransmitter Modulation

A study conducted on the modulation of TRPM8 channels demonstrated that derivatives similar to this compound exhibited agonistic activity at high concentrations. The research utilized Ca²⁺ imaging assays to evaluate the efficacy of these compounds in HEK293 cells expressing TRPM8 channels, providing insights into their neuropharmacological properties .

Case Study 2: Anticancer Potential

Research has indicated that compounds structurally related to this compound may possess anticancer activity. For instance, metabolites derived from similar nitro-substituted amines have shown effectiveness against murine leukemia models, suggesting that further exploration of this compound could reveal similar anticancer properties .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Methyl-N-(2-nitrophenyl)cyclohexanamine | Nitro group on phenyl ring | Exhibits different pharmacological properties |

| N-Cyclohexyl-N,N-dimethylamine | Two methyl groups attached to nitrogen | Higher lipophilicity affecting bioavailability |

| N-Cyclohexyl-N-phenylamine | Phenyl group instead of nitro | Different reactivity patterns due to lack of nitro group |

This comparative analysis highlights the distinct biological activities that can arise from subtle structural variations among similar compounds.

Scientific Research Applications

Impurity in Bromhexine Hydrochloride

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride is identified as an impurity in Bromhexine hydrochloride, a widely used mucolytic agent. The presence of this compound as an impurity necessitates careful monitoring during the synthesis of Bromhexine to ensure product purity and efficacy .

Inhibition of β-Catenin/Tcf-4 Pathway

Research indicates that derivatives related to N-Cyclohexyl-N-methyl-2-nitrobenzylamine can act as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is implicated in colorectal cancer development. This suggests potential therapeutic applications in cancer treatment, particularly for targeting tumors with aberrant Wnt signaling .

Antibacterial and Antifungal Properties

Studies have shown that related compounds exhibit varying degrees of antibacterial and antifungal activity. For instance, certain derivatives have demonstrated effectiveness against specific bacterial strains such as Bacillus cereus and Staphylococcus aureus, indicating potential for development into antimicrobial agents .

Data Tables

| Compound Name | Activity Type | Target Organism | Concentration Tested (mg/mL) | Result |

|---|---|---|---|---|

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide | Antibacterial | Bacillus cereus | 5 | Active |

| N-Cyclohexyl-N-methyl-2-nitrobenzylamine | Antifungal | Staphylococcus aureus | 5 | Active |

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

In a study focusing on the synthesis of various nitro-substituted amines, researchers evaluated their antibacterial properties against multiple strains. The findings indicated that certain derivatives, including those structurally similar to N-Cyclohexyl-N-methyl-2-nitrobenzylamine, exhibited significant inhibition against Gram-positive bacteria at concentrations lower than those typically required for standard antibiotics .

Case Study 2: Cancer Therapeutics Development

A series of amino-substituted quinazoline derivatives, including analogs of N-Cyclohexyl-N-methyl-2-nitrobenzylamine, were tested for their ability to inhibit the β-catenin/Tcf-4 pathway in colorectal cancer cell lines. The results demonstrated that these compounds could effectively reduce cell proliferation and induce apoptosis in cancer cells reliant on this signaling pathway, highlighting their potential as novel anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The 2-nitro group in the target compound distinguishes it from non-aromatic amines like Cyclohexylamine, n-sec-butyl-, hydrochloride. This group increases polarity and may enhance binding to biological targets compared to alkyl-substituted analogs .

Salt Form :

- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like Biphenylacetonitrile, which relies on a nitrile group for polarity .

Applications :

- Cyclohexylamine derivatives with alkyl chains (e.g., n-sec-butyl) are commonly used in industrial applications, whereas nitro-substituted benzylamines are more likely to be investigated for pharmaceutical purposes due to their electron-deficient aromatic systems .

Preparation Methods

Diacetylation and N-Bromosuccinimide Bromination Route

- Process Description : 3,5-dibromo-2-amino-toluene is first diacetylated and then brominated using N-bromosuccinimide to produce 3,5-dibromo-2-diacetaminobenzyl bromide. This intermediate reacts with N-methylcyclohexylamine followed by hydrolysis with hydrochloric acid.

- Yields :

- Bromination yield with N-bromosuccinimide: 16%

- Total synthesis yield: 7%

- Disadvantages :

- Extremely low yield.

- The intermediate is tear-inducing and requires multiple recrystallizations (4-6 times) to achieve acceptable purity.

- Reference : DE Patent No. 1,169,939.

Route Starting from o-Nitrobenzoic Acid via Acid Chloride

- Process Description : o-Nitrobenzoic acid is converted to its acid chloride, which is reacted with N-methylcyclohexylamine to form N-methyl-N-cyclohexyl-o-nitrobenzamide. The nitro group is then reduced to an amino group by Bechamp reduction, followed by dibromination of the aromatic ring at the 3,5-positions, and final reduction of the oxo group using lithium aluminum hydride.

- Yields :

- Total synthesis yield: 24%

- Disadvantages :

- The use of lithium aluminum hydride poses significant safety risks due to its pyrophoric nature and potential for fire or explosion.

- Reference : DE Patent No. 1,194,418.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Bromination Yield (%) | Total Yield (%) | Safety Concerns | Purity Challenges |

|---|---|---|---|---|---|

| o-Nitrobenzyl bromide + N-methylcyclohexylamine | Reaction, reduction, dibromination | 38.5 | 32 | Toxic, tear-inducing starting material | Moderate purity, no major recrystallization noted |

| Diacetylation + N-bromosuccinimide bromination | Diacetylation, bromination, amination, hydrolysis | 16 | 7 | Tear-inducing intermediates | Requires 4-6 recrystallizations |

| o-Nitrobenzoic acid via acid chloride | Acid chloride formation, amide formation, Bechamp reduction, dibromination, LAH reduction | Not specified | 24 | Use of lithium aluminum hydride (fire risk) | Moderate purity |

Analytical and Purity Data of Final Product

Commercially available N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride is typically obtained as a white powder with high purity (≥99%). Analytical techniques used to confirm structure and purity include:

- A.H-NMR : Confirms the chemical structure.

- LC-MS and HPLC-ESI-MS : Confirm molecular mass and purity.

- IR Spectroscopy : Matches reference standard spectra.

- Impurity Levels : Total impurities typically below 0.5%, with individual impurities below 0.1%.

- Physical Properties :

- Molecular Formula: C14H21ClN2O2

- Molecular Weight: 284.78 g/mol

- Melting Point: Approximately 236-237 °C

- Storage : Stored in cool, dry, light-resistant, airtight containers to maintain stability.

- Reference Data : Analytical specifications from commercial suppliers confirm these parameters.

Research Findings and Notes on Preparation

- The preparation methods involving bromination steps suffer from low yields and safety hazards due to the reagents used (e.g., o-nitrobenzyl bromide, lithium aluminum hydride).

- Multiple recrystallizations are often necessary to achieve the required purity, especially when intermediates are irritants or tear-inducing.

- The industrial relevance of these methods is limited by their low efficiency and safety concerns, indicating a need for improved synthetic routes.

- No recent alternative green or catalytic methods have been documented in the provided sources, suggesting an opportunity for future research.

Q & A

Basic: What are the recommended synthetic routes for N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with the nitrobenzylamine core. Key steps include:

- Nitrobenzylamine functionalization : Introduce the cyclohexyl and methyl groups via nucleophilic substitution or reductive amination.

- Salt formation : React the free base with hydrochloric acid to yield the monohydrochloride salt .

- Optimization : Control reaction temperature (e.g., 0–5°C for acid-sensitive steps) and solvent polarity (e.g., dichloromethane or ethanol) to minimize side products. Use column chromatography for purification .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity assessment :

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography (C18 column, acetonitrile/water gradient).

- Elemental analysis : Verify stoichiometry (e.g., %C, %H, %N, %Cl).

- Structural confirmation :

- NMR spectroscopy : Assign peaks for cyclohexyl protons (δ 1.0–2.5 ppm), methyl groups (δ 2.2–3.0 ppm), and aromatic nitro protons (δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯Cl) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of HCl vapors during salt formation .

- Emergency response :

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

- Experimental design :

- Data normalization :

Advanced: What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

- Degradation analysis :

- Monitor hydrolysis (e.g., via LC-MS) under accelerated conditions (40°C/75% RH for 6 months).

- Identify degradation products (e.g., nitro group reduction to amine).

- Stabilization :

Advanced: How does the nitro group influence the compound’s bioactivity?

Methodological Answer:

- Electron-withdrawing effects : The nitro group reduces electron density on the benzylamine ring, altering:

- Comparative studies : Synthesize analogs (e.g., replacing nitro with cyano or methoxy groups) to isolate electronic contributions .

Advanced: What computational tools predict interactions between this compound and biological targets?

Methodological Answer:

- Docking simulations :

- Use AutoDock Vina or Schrödinger Suite to model binding to α1-adrenergic receptors.

- Validate predictions with mutagenesis (e.g., alanine scanning of receptor binding pockets) .

- QSAR modeling :

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 31611-42-4 | |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | |

| Solubility (H₂O) | ~5 mg/mL (pH 7.0) | |

| Melting Point | 180–185°C (decomposes) | |

| LogP (Predicted) | 2.8 ± 0.3 |

Advanced: How can crystallographic data clarify conformational flexibility?

Methodological Answer:

- Single-crystal analysis :

- Grow crystals via vapor diffusion (e.g., methanol/water) and resolve chair/boat conformations of the cyclohexyl group .

- Map hydrogen-bonding networks (e.g., N–H⋯O interactions) to assess stability in solid-state .

- Dynamic studies :

- Perform variable-temperature NMR to observe ring-flipping kinetics in solution .

Advanced: What in vitro models are suitable for studying its neuropharmacological effects?

Methodological Answer:

- Cell-based assays :

- Toxicity screening :

- Use SH-SY5Y neuroblastoma cells to assess IC₅₀ values and mitochondrial toxicity (MTT assay) .

Advanced: How do structural modifications impact its pharmacokinetic profile?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.